3,6-Dimethoxy-2-nitrobenzaldehyde
Overview
Description
3,6-Dimethoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups and a nitro group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethoxy-2-nitrobenzaldehyde typically involves the nitration of 3,6-dimethoxybenzaldehyde. This process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar nitration reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Reduction: 3,6-Dimethoxy-2-aminobenzaldehyde.
Oxidation: 3,6-Dimethoxy-2-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-Dimethoxy-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,6-Dimethoxy-2-nitrobenzaldehyde depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and the chemical environment .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxy-2-nitrobenzaldehyde
- 2,6-Dinitrobenzaldehyde
- 3,5-Dimethoxy-2-nitrobenzaldehyde
Uniqueness
3,6-Dimethoxy-2-nitrobenzaldehyde is unique due to the specific positioning of its methoxy and nitro groups, which influence its reactivity and the types of reactions it can undergo. This positional specificity can lead to different chemical behaviors and applications compared to its isomers and other similar compounds .
Properties
IUPAC Name |
3,6-dimethoxy-2-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-7-3-4-8(15-2)9(10(12)13)6(7)5-11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHYBMYWODOPEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296118 | |
Record name | 3,6-dimethoxy-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206-55-9 | |
Record name | 1206-55-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107746 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6-dimethoxy-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-DIMETHOXY-2-NITROBENZALDEHYDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3,6-Dimethoxy-2-nitrobenzaldehyde in chemical synthesis?
A1: this compound serves as a valuable building block in organic synthesis. It is particularly useful for constructing more complex heterocyclic compounds, specifically benzo[b]thiophenequinones [, ]. These quinones demonstrate promising biological activities, including anti-leishmanial and anti-HTLV-1 properties [].
Q2: Can you describe a specific synthetic route where this compound plays a key role?
A2: Certainly. Researchers utilized this compound as a starting material to synthesize 3-amino-2-methoxycarbonyl-4,7-dimethoxybenzo[b]thiophene []. This multi-step synthesis involved converting the aldehyde group into various functional groups, ultimately leading to the desired benzo[b]thiophene derivative. This compound then served as a precursor for biologically active benzo[b]thiophene-4,7-quinones [].
Q3: Has the synthesis of this compound been re-examined or optimized?
A3: Yes. While an established method for synthesizing this compound existed, a research article specifically focused on re-examining and potentially improving its preparation []. Although the specific details of this re-examination are not provided in the abstract, it highlights the ongoing efforts to optimize synthetic routes for this important compound.
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